molecular formula C30H33N3O2S2 B12047764 (5Z)-3-Cyclopentyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-Cyclopentyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12047764
M. Wt: 531.7 g/mol
InChI Key: SZJXGDMCNHHYLD-OOAXWGSJSA-N
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Description

(5Z)-3-Cyclopentyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a cyclopentyl group, a hexyloxyphenyl group, a phenyl group, and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Cyclopentyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring, the introduction of the cyclopentyl group, and the attachment of the hexyloxyphenyl and phenyl groups. Common reagents used in these steps include thioamides, aldehydes, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Cyclopentyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.

Scientific Research Applications

(5Z)-3-Cyclopentyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-3-Cyclopentyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or altering the expression of certain genes. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Disilane-bridged architectures:

Uniqueness

(5Z)-3-Cyclopentyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C30H33N3O2S2

Molecular Weight

531.7 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H33N3O2S2/c1-2-3-4-10-19-35-26-17-15-22(16-18-26)28-23(21-32(31-28)24-11-6-5-7-12-24)20-27-29(34)33(30(36)37-27)25-13-8-9-14-25/h5-7,11-12,15-18,20-21,25H,2-4,8-10,13-14,19H2,1H3/b27-20-

InChI Key

SZJXGDMCNHHYLD-OOAXWGSJSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C5

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C5

Origin of Product

United States

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